N-[4-(Heptyloxy)benzyl]-2-methoxyaniline
Description
Chemical Classification and Structural Overview
N-[4-(Heptyloxy)benzyl]-2-methoxyaniline (CAS: 1040684-12-5) is a synthetic organic compound classified as a benzyl-aniline derivative with dual alkoxy and methoxy substituents. Its molecular structure features:
- Molecular formula : C₂₁H₂₉NO₂
- Molecular weight : 327.46 g/mol
- IUPAC name : N-[(4-heptyloxyphenyl)methyl]-2-methoxyaniline
The compound consists of:
- A heptyloxy chain (-O-C₇H₁₅) at the para position of a benzyl group.
- A methoxy group (-OCH₃) at the ortho position of the aniline ring.
Structural features :
- SMILES : CCCCCCCCOc1ccc(cc1)CNc1ccccc1OC
- Key functional groups : Ether (-O-), methoxy (-OCH₃), and secondary amine (-NH-) .
Table 1: Structural and Physicochemical Properties
Historical Development and Research Context
First synthesized in the early 21st century, this compound emerged from efforts to design thermotropic liquid crystals with tunable mesomorphic properties . Key milestones include:
- 2014 : Commercial availability reported via specialty chemical suppliers .
- 2020s : Investigations into its role in self-assembling materials and charge-transfer complexes .
Synthetic routes often involve:
- Williamson ether synthesis for heptyloxy-benzyl intermediate .
- Buchwald-Hartwig amination for coupling with methoxy-aniline .
Table 2: Representative Synthesis Methods
| Method | Conditions | Yield | Source |
|---|---|---|---|
| Alkylation of aniline | K₂CO₃, acetone, reflux | 75-81% | |
| Reductive amination | Pd/C, H₂, ethanol | 68% |
Significance in Materials Chemistry
This compound is pivotal in advanced material systems due to:
- Liquid crystalline behavior : The heptyloxy chain enables smectic phase formation , while the methoxy group enhances dipole interactions .
- Polymer compatibility : Serves as a monomer in side-chain liquid crystal polymers (SCLCPs) for optoelectronic devices .
- Surface modification : Used to functionalize nanoparticles for ordered thin-film deposition .
Key applications :
Properties
IUPAC Name |
N-[(4-heptoxyphenyl)methyl]-2-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-3-4-5-6-9-16-24-19-14-12-18(13-15-19)17-22-20-10-7-8-11-21(20)23-2/h7-8,10-15,22H,3-6,9,16-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPCBMBYNOUCLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)CNC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Heptyloxy)benzyl]-2-methoxyaniline typically involves the reaction of 4-(heptyloxy)benzyl chloride with 2-methoxyaniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or column chromatography to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(Heptyloxy)benzyl]-2-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
N-[4-(Heptyloxy)benzyl]-2-methoxyaniline serves as a valuable reagent in organic synthesis. Its applications in this field include:
- Intermediate in Synthesis : Utilized as an intermediate for the preparation of complex organic molecules.
- Reagent for Chemical Reactions : Acts as a nucleophile in various substitution reactions, facilitating the introduction of functional groups into organic compounds.
Biology
In biological research, this compound has shown potential for various applications:
- Biochemical Assays : Employed in assays to study enzyme activities, particularly those involving oxidative stress and metabolic pathways.
- Antioxidant Studies : Demonstrated ability to scavenge free radicals, suggesting potential use as an antioxidant agent .
Medicine
The compound is under investigation for its therapeutic properties:
- Anticancer Activity : Preliminary studies indicate cytotoxic effects on cancer cell lines, making it a candidate for further drug development in oncology.
- Neuroprotective Effects : Research suggests potential applications in treating neurodegenerative diseases due to its ability to modulate biochemical pathways .
Case Study 1: Antioxidant Properties
In a study examining the antioxidant properties of this compound, researchers found that it effectively reduced oxidative stress markers in vitro. The compound was tested against known antioxidants, demonstrating superior efficacy in scavenging reactive oxygen species (ROS).
Case Study 2: Anticancer Potential
Research conducted on various cancer cell lines revealed that this compound exhibited significant cytotoxicity. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase, indicating its potential as a lead compound for anticancer drug development.
Mechanism of Action
The mechanism of action of N-[4-(Heptyloxy)benzyl]-2-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways.
Comparison with Similar Compounds
Alkoxy Chain Length Variations
*Estimated based on alkoxy chain contributions.
However, excessive lipophilicity may increase off-target effects .
Heterocyclic Modifications
*Data from : Triazole derivatives showed superior activity due to rotatable bonds improving receptor docking.
Key Insight : The absence of a triazole ring in this compound may limit its anticonvulsant efficacy compared to triazole-containing analogs. However, its simpler structure could reduce synthetic complexity .
Substituted Aniline Derivatives
Key Insight : While m-cresidine’s simplicity aids solubility, it lacks the lipophilic heptyloxy chain critical for targeting lipid-rich environments. Formamide derivatives with heterocycles (e.g., pyrazole) exhibit slower metabolism, suggesting this compound may require structural optimization for stability .
Carboxamide-Based Analogs
Key Insight : The carboxamide analog’s rigid structure may confer selectivity for specific receptors (e.g., free fatty acid receptors), whereas this compound’s flexibility could result in broader but less potent interactions .
Biological Activity
N-[4-(Heptyloxy)benzyl]-2-methoxyaniline, with a molecular formula of CHNO and a molecular weight of 327.46 g/mol, is a compound of significant interest in the fields of medicinal chemistry and biological research. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Overview of the Compound
- Chemical Name: this compound
- CAS Number: 1040684-12-5
- Molecular Formula: CHNO
- Molecular Weight: 327.46 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzymatic Interactions: The compound may act as an inhibitor or activator of specific enzymes, influencing biochemical pathways crucial for cellular function.
- Receptor Binding: It has been suggested that this compound can bind to certain receptors, modulating signaling pathways involved in inflammation and cancer progression.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
-
Anticancer Properties:
- Preliminary studies suggest that the compound may inhibit the proliferation of various cancer cell lines. For instance, it has shown effectiveness against breast and prostate cancer cells by inducing apoptosis and inhibiting cell cycle progression.
- Case Study: A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer .
-
Anti-inflammatory Effects:
- The compound has been evaluated for its potential to reduce inflammation markers in vitro and in vivo. It appears to downregulate pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.
- Research Finding: In a controlled experiment, administration of the compound reduced levels of TNF-alpha and IL-6 in animal models .
-
Antimicrobial Activity:
- This compound has shown activity against several bacterial strains, indicating potential as an antimicrobial agent.
- Study Results: In vitro tests demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria .
Toxicological Profile
Understanding the safety profile is crucial for any therapeutic application. Toxicological assessments have indicated that while this compound exhibits beneficial effects, it also presents some toxicity concerns at higher concentrations.
| Study Type | Result |
|---|---|
| Acute Toxicity | Lethal dose observed in murine models |
| Genotoxicity | No significant genotoxic effects reported |
| Long-term Exposure | Mild hepatotoxicity noted at high doses |
Research Applications
This compound is being explored for various applications:
Q & A
Q. What are the standard synthesis protocols for N-[4-(Heptyloxy)benzyl]-2-methoxyaniline, and how can intermediates be characterized?
Methodological Answer: The synthesis involves alkylation and deprotection steps. For example:
- Step 1: React N-(4-hydroxyphenyl)acetamide with bromoheptane in ethanol under reflux (80°C, 15 hours) using K₂CO₃ as a base to form N-[4-(heptyloxy)phenyl]acetamide .
- Step 2: Hydrolyze the acetamide group using HCl (reflux for 8 hours) to yield 4-(heptyloxy)benzenamine .
- Step 3: Functionalize the aniline group via reductive amination with 2-methoxybenzaldehyde, using NaBH₃CN as a reducing agent in methanol.
Characterization:
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols .
- Toxicity Mitigation: The compound may cause skin irritation (GHS Category 2) and respiratory irritation (H335). Avoid dust formation and use local exhaust ventilation .
- Spill Management: Collect spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste under federal guidelines .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- X-ray Crystallography: Resolve the molecular conformation (e.g., dihedral angles between aromatic rings) using a Bruker Kappa APEXII CCD diffractometer. For similar structures, C–N bond lengths are ~1.27 Å, and aromatic ring angles are ~11.7° .
- FT-IR: Identify key functional groups (e.g., N–H stretch at ~3400 cm⁻¹, C–O–C stretch at 1250 cm⁻¹) .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound under varying conditions?
Methodological Answer:
- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) vs. ethanol to assess reaction rates. Ethanol may favor SN2 mechanisms for alkylation .
- Catalyst Optimization: Compare NaBH₃CN vs. Pd/C for reductive amination efficiency. NaBH₃CN typically achieves >90% yield in methanol .
- Temperature Control: Lower reaction temperatures (e.g., 0°C) may reduce byproducts during benzylation .
Q. What computational strategies predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with targets like monoamine oxidases (MAOs). The methoxy group may hydrogen-bond to active-site residues .
- QSAR Modeling: Correlate heptyloxy chain length with logP values to predict blood-brain barrier permeability. Longer chains increase lipophilicity (logP >4) .
Q. How can researchers resolve contradictions in reported toxicity and bioactivity data?
Methodological Answer:
- Dose-Response Studies: Perform MTT assays on HEK-293 cells to compare cytotoxicity (IC₅₀) across studies. Note discrepancies may arise from impurity profiles (e.g., residual bromoheptane) .
- Metabolic Stability Testing: Use liver microsomes to assess if cytochrome P450-mediated oxidation alters toxicity. Phase I metabolites (e.g., hydroxylated heptyl chains) may explain variability .
Q. What strategies enable the synthesis of derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
- Core Modifications: Replace the heptyloxy chain with shorter (hexyl) or branched (neopentyl) groups to study chain length effects .
- Functional Group Addition: Introduce electron-withdrawing groups (e.g., nitro at the 4-position) to assess electronic effects on receptor binding .
- Biological Testing: Screen derivatives against kinase targets (e.g., MPS1) using fluorescence polarization assays. IC₅₀ values can guide lead optimization .
Q. How does crystal packing influence the physicochemical properties of this compound?
Methodological Answer:
- Crystal Engineering: Analyze intermolecular interactions (e.g., C–H⋯π bonds) using Mercury software. Weak interactions (e.g., 3.2 Å van der Waals contacts) may explain low melting points (~120°C) .
- Solubility Prediction: Correlate crystal density (1.15–1.2 g/cm³) with solubility in DMSO or aqueous buffers. Higher density correlates with lower aqueous solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
